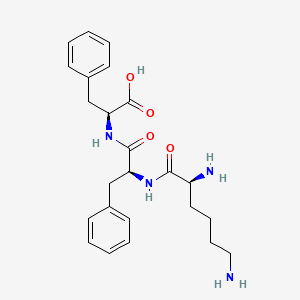
Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate is a chemical compound known for its unique structure and diverse applications. This compound features a cyano group, a keto group, and two phenyl groups, making it a versatile molecule in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate typically involves the reaction of cyanoacetic acid derivatives with appropriate ketones and esters. One common method includes the condensation of cyanoacetic acid with benzil (1,2-diphenylethane-1,2-dione) in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified using dimethyl sulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Dimethyl 2-cyano-2-(2-oxo-1-phenylethyl)butanedioate: Lacks one phenyl group, resulting in different reactivity and applications.
Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)malonate: Contains a malonate group instead of a butanedioate group, affecting its chemical properties.
Uniqueness: Dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
62920-60-9 |
|---|---|
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
dimethyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)butanedioate |
InChI |
InChI=1S/C21H19NO5/c1-26-17(23)13-21(14-22,20(25)27-2)18(15-9-5-3-6-10-15)19(24)16-11-7-4-8-12-16/h3-12,18H,13H2,1-2H3 |
Clé InChI |
BZXQVOMBXDGHDI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C#N)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)









![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

